molecular formula C10H10OS2 B3051045 1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one CAS No. 306935-22-8

1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one

Cat. No. B3051045
CAS RN: 306935-22-8
M. Wt: 210.3 g/mol
InChI Key: NZUPKEIODOWCDZ-UHFFFAOYSA-N
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Description

“1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, also known as DMTT, is an important chemical compound widely used in scientific experiments for various purposes. It’s a chemical compound with the molecular formula C₁₀H₁₀OS₂ .


Synthesis Analysis

A convenient synthesis of bis-heterocyclic systems incorporating a thieno[2,3-b]thiophene moiety has been reported . The synthesis involves treatment of 3,3’- (3,4-dimethylthieno [2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one” has been characterized using density functional theory .


Chemical Reactions Analysis

The compound has been used as a versatile and useful building block for the synthesis of a wide variety of bis-heterocyclic systems .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.3 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

This compound has been used as a building block for the synthesis of new thieno[2,3-b]-thiophene derivatives . These derivatives have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

Development of Bis-Heterocycles

The compound has been utilized in the development of bis-heterocycles . Bis-heterocycles have received a great deal of attention, not only as model compounds for main chain polymers but also because many biologically active natural and synthetic products have molecular symmetry .

Optical and Electronic Systems

Thienothiophenes, which this compound is a part of, have potential applications in a wide variety of optical and electronic systems . This makes it a valuable compound in the field of material science.

Anti-Inflammatory Applications

Thiophene and its substituted derivatives, including “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Psychotic Applications

Thiophene derivatives have also been reported to have anti-psychotic properties . This opens up possibilities for the development of new drugs for the treatment of various psychiatric disorders.

Anti-Arrhythmic Applications

Thiophene derivatives have been found to have anti-arrhythmic properties . This makes them potential candidates for the development of new drugs for the treatment of arrhythmias.

Anti-Anxiety Applications

Thiophene derivatives have been reported to have anti-anxiety properties . This opens up possibilities for the development of new drugs for the treatment of anxiety disorders.

Anti-Fungal Applications

Thiophene derivatives have been found to have anti-fungal properties . This makes them potential candidates for the development of new anti-fungal drugs.

Future Directions

Thienothiophene derivatives, like “1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one”, have potential applications in a wide variety of optical and electronic systems . They have been developed for different purposes in the pharmaceutical field and have been tested as potential antitumor, antiviral, and antibiotic drugs . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(3,4-dimethylthieno[2,3-b]thiophen-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-5-4-12-10-8(5)6(2)9(13-10)7(3)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPKEIODOWCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370638
Record name 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one

CAS RN

306935-22-8
Record name 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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